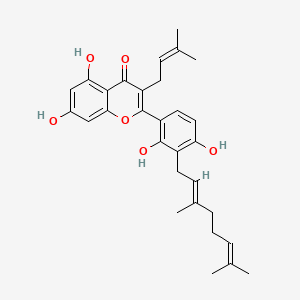

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWAWFMOTOFEGT-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone from Morus alba

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid isolated from the leaves of Morus alba (White Mulberry). This document details the isolation, characterization, and known biological activities of this compound, with a particular focus on its cytotoxic effects against various cancer cell lines. Detailed experimental protocols for the isolation and evaluation of this flavonoid are provided, along with a summary of quantitative data. Furthermore, a proposed signaling pathway for its cytotoxic action is presented, based on the known mechanisms of structurally related flavonoids. This guide is intended to be a valuable resource for researchers and professionals in pharmacology, natural product chemistry, and drug development.

Introduction

Morus alba, commonly known as white mulberry, is a plant with a long history in traditional medicine, particularly in Asian countries.[1] It is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids.[1] Among these, prenylated flavonoids have garnered significant interest due to their enhanced biological activities, which is often attributed to the lipophilic prenyl group that can improve membrane permeability and interaction with cellular targets. This compound is a specific prenylated flavone that has been successfully isolated from the leaves of Morus alba.[2] This compound has demonstrated noteworthy biological effects, particularly cytotoxic activity against several human cancer cell lines.[2]

Physicochemical Properties

This compound is a yellow crystalline solid.[3] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]

| Property | Value |

| Molecular Formula | C₃₀H₃₄O₆ |

| Molecular Weight | 490.6 g/mol |

| CAS Number | 1334309-44-2 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities

The primary reported biological activity of this compound is its cytotoxicity against cancer cells.[2] Additionally, flavonoids from Morus alba are known for their anti-inflammatory and antioxidant properties.[4]

Cytotoxic Activity

Studies have demonstrated the potent cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined for several cell lines. A lower IC50 value indicates greater potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Human Cervical Carcinoma | 1.32 |

| MCF-7 | Human Breast Carcinoma | 3.92 |

| Hep3B | Human Hepatocarcinoma | 5.22 |

Anti-inflammatory and Antioxidant Activities

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of prenylated flavonoids from Morus alba leaves, which can be adapted for the specific isolation of this compound.

4.1.1. Plant Material and Extraction

-

Plant Material: Dried leaves of Morus alba are used as the starting material.

-

Grinding: The dried leaves are finely ground to a powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude methanolic extract.[2]

4.1.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform and ethyl acetate fractions, which are likely to contain the target flavonoid, are subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[5][6]

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

References

In-Depth Technical Guide: Isolation and Characterization of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid identified from Morus alba (White Mulberry). This document details the physicochemical properties, proposed isolation and purification protocols, and methods for structural elucidation of this compound. Furthermore, it summarizes its known biological activities, particularly its cytotoxic effects against various cancer cell lines, and explores a hypothesized mechanism of action based on the activity of related compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Prenylated flavonoids are a class of specialized metabolites characterized by the attachment of one or more isoprenoid groups, such as prenyl or geranyl moieties, to a flavonoid scaffold.[1] This structural modification often enhances the lipophilicity and membrane permeability of the parent flavonoid, leading to increased biological activity.[2] The Moraceae family, and specifically the genus Morus, is a rich source of these bioactive compounds.[3]

This compound is a notable example of a doubly substituted flavonoid isolated from the leaves of Morus alba.[4] It has demonstrated significant cytotoxic activity against several human cancer cell lines, making it a compound of interest for further investigation in oncology drug development.[4][5]

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is presented below.

| Property | Data | Reference(s) |

| Compound Name | This compound | [4] |

| CAS Number | 1334309-44-2 | [6] |

| Molecular Formula | C₃₀H₃₄O₆ | [6] |

| Molecular Weight | 490.59 g/mol | [6] |

| Appearance | Yellow crystalline solid | [7] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [8] |

| ¹H NMR (CDCl₃, MHz) | Data not available in a consolidated format. | |

| ¹³C NMR (CDCl₃, MHz) | Data not available in a consolidated format. | |

| Mass Spectrometry | Data not available in a consolidated format. |

Experimental Protocols

Isolation and Purification

While the precise, detailed protocol from the primary literature identifying the isolation of this compound from Morus alba leaves is not fully available, a generalized and representative experimental workflow has been constructed based on established methods for the isolation of prenylated flavonoids from Morus species.

3.1.1. Plant Material and Extraction

-

Plant Material: Dried leaves of Morus alba are used as the starting material.[4]

-

Grinding: The dried leaves are finely ground to a powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.[4] The resulting extracts are then combined and concentrated under reduced pressure to yield a crude methanol extract.

3.1.2. Fractionation

The crude methanol extract is subjected to a phytochemical fractionation process.[4]

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The bioactive fraction (typically the CHCl₃ or EtOAc fraction for flavonoids of this type) is subjected to column chromatography over silica gel.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, or chloroform and methanol.

-

Further Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.[9]

Structural Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic methods.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[10] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the different structural motifs within the molecule.[11][12][13][14][15]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the chromophoric system of the flavonoid.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Biological Activity and Mechanism of Action

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[4] The reported IC₅₀ values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HeLa | Human Cervical Carcinoma | 1.32 | [12] |

| MCF-7 | Human Breast Carcinoma | 3.92 | [12] |

| Hep3B | Human Hepatocarcinoma | 5.22 | [12] |

Hypothesized Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound has not been fully elucidated, studies on other prenylated flavonoids from Morus alba suggest a mechanism involving the induction of apoptosis.[16][17] A plausible hypothesized pathway is the intrinsic apoptosis pathway, which is characterized by the following key events:

-

Induction of Apoptotic Stimuli: The compound may act as an intracellular stressor, leading to the activation of pro-apoptotic proteins.

-

Regulation of Bcl-2 Family Proteins: It is hypothesized that the compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[16]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[16]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Visualizations

Experimental Workflow

References

- 1. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H34O6 | CID 73554048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 9. is.muni.cz [is.muni.cz]

- 10. mdpi.com [mdpi.com]

- 11. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Prenylated Flavonoids in Morus alba: A Technical Guide for Drug Discovery and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Morus alba, commonly known as white mulberry, is a rich source of a diverse array of secondary metabolites, most notably prenylated flavonoids. These compounds, characterized by the addition of isoprenoid moieties to a flavonoid backbone, exhibit enhanced lipophilicity and potent biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable molecules in Morus alba. It delineates the core flavonoid synthesis pathway, the critical prenylation step catalyzed by specialized prenyltransferases, and the upstream pathways supplying prenyl donors. Furthermore, this document summarizes key quantitative data on flavonoid content and bioactivity, details relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

The Core Biosynthetic Pathway: From Phenylalanine to the Flavonoid Skeleton

The biosynthesis of all flavonoids in Morus alba begins with the general phenylpropanoid pathway, a foundational process in higher plants that converts L-phenylalanine into the key precursor, 4-coumaroyl-CoA.[2] This initial phase establishes the C6-C3 aromatic structure that will become the B-ring and the three-carbon bridge of the flavonoid skeleton.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to produce trans-cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[2]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the central precursor 4-coumaroyl-CoA.[2]

With the formation of 4-coumaroyl-CoA, the pathway commits to flavonoid biosynthesis. 4. Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to synthesize the first C6-C3-C6 flavonoid structure, naringenin chalcone.[2][3] 5. Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the chalcone into the flavanone, naringenin.[2][3] Naringenin is the gateway intermediate from which various classes of flavonoids, such as flavones, isoflavones, and flavonols, are derived through the action of further modifying enzymes.[4]

The Crucial Diversification Step: Prenylation

The defining characteristic of prenylated flavonoids is the attachment of a five-carbon dimethylallyl (prenyl) or a ten-carbon geranyl group to the flavonoid core. This modification significantly increases the lipophilicity and often enhances the biological activity of the parent compound.

Supply of Prenyl Donors

The prenyl groups are supplied as high-energy diphosphate esters: dimethylallyl diphosphate (DMAPP) and its isomer isopentenyl pyrophosphate (IPP), which can be condensed to form geranyl diphosphate (GPP). These are synthesized via two distinct pathways in plants:

-

Mevalonic Acid (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA.[5]

-

Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.[5]

Catalysis by Prenyltransferases (PTs)

The transfer of the prenyl or geranyl moiety from DMAPP or GPP to the flavonoid acceptor is a Friedel-Crafts alkylation reaction catalyzed by a class of enzymes known as prenyltransferases (PTs).[6] These enzymes are pivotal in generating the vast structural diversity of these compounds in Morus alba.[1] They often exhibit high regio- and substrate-specificity, attaching the prenyl group at specific positions on the flavonoid A or B rings.

Key prenyltransferases identified in the Moraceae family include:

-

Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT): A membrane-bound enzyme that regioselectively transfers a dimethylallyl group to the A ring of various flavonoid skeletons, including chalcones, isoflavones, and flavones.[6][7]

-

Morus alba oxyresveratrol geranyltransferase (MaOGT): While characterized for its activity on stilbenoids (another class of phenolics in mulberry), this enzyme demonstrates the plant's capacity for geranylation and represents the first stilbenoid-specific PT that uses GPP as a natural prenyl donor.[4][5]

Quantitative Data

The concentration and bioactivity of prenylated flavonoids in Morus alba can vary significantly depending on the cultivar, plant part, and environmental conditions.[1]

Content of Flavonoids in Morus alba

The following tables summarize reported quantitative data for total and specific flavonoid content in various parts of the plant.

Table 1: Total Flavonoid Content in Morus alba

| Plant Part / Variety | Total Flavonoid Content | Reference |

| Leaves (Cheong Su variety) | 1297.9 ± 112.0 mg / 100g DW | [8][9] |

| Leaves (12 Korean varieties avg.) | 748.5 - 1297.9 mg / 100g DW | [8][9] |

| Fruit (Ethanol Extract) | 187.23 mg Quercetin Equiv. / g Dried Extract | [10] |

| Leaves | 2.64 to 7.33 mg / g DW | [11] |

Table 2: Content of Specific Prenylated Flavonoids in Morus alba Root Bark

| Compound | Content (mg/100g of Ethyl Acetate Fraction) | Reference |

| Kuwanon G | 173.3 mg | [12] |

| Kuwanon H | 82.2 mg | [12] |

Biological Activity of Prenylated Flavonoids

Prenylated flavonoids from Morus alba are potent inhibitors of enzymes relevant to metabolic diseases, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for type 2 diabetes therapy.

Table 3: Inhibitory Activity (IC₅₀) of Morus alba Flavonoids against α-Glucosidase

| Compound | IC₅₀ (µM) | Reference |

| Unnamed Prenylated Flavonoid (Compound 2) | 2.6 | [6][13] |

| Kuwanon H | 2.82 ± 0.68 | [2] |

| Kuwanon G | 2.83 ± 0.31 | [2] |

| Mortatarin D (from M. alba var. tatarica) | 5.0 ± 0.3 | [7][14] |

| Kuwanon C (from M. alba var. tatarica) | 16.9 ± 2.1 | [14] |

| Acarbose (Positive Control) | 19.6 | [6][13] |

Experimental Protocols

A comprehensive understanding of the biosynthesis of prenylated flavonoids requires a combination of analytical chemistry and molecular biology techniques.

Protocol: Extraction and Quantification of Flavonoids

Objective: To extract and quantify total and individual flavonoid content from Morus alba tissues.

Methodology:

-

Sample Preparation: Plant material (e.g., leaves, root bark) is harvested, washed, freeze-dried, and ground into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material (e.g., 100 g) with 80% aqueous ethanol or methanol (1 L) at room temperature for 24-48 hours with agitation. The process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The collected extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Prenylated flavonoids are often enriched in the ethyl acetate fraction.

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for separation and quantification.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is typically used.

-

Detection: DAD is set to scan for characteristic flavonoid absorbance maxima (e.g., 264 nm for kuwanons, ~280 nm, ~340 nm). MS provides structural information.

-

Quantification: Concentrations are determined by comparing peak areas to those of authentic standards run at known concentrations to generate a calibration curve.

-

Protocol: Gene Expression Analysis of Biosynthetic Genes

Objective: To quantify the expression levels of genes encoding key enzymes (e.g., CHS, CHI, PTs) in the flavonoid biosynthesis pathway.

Methodology:

-

RNA Extraction: Total RNA is isolated from different tissues of Morus alba using a commercial plant RNA extraction kit or a CTAB (cetyltrimethylammonium bromide)-based method to minimize polysaccharide and polyphenol contamination.[1] The quality and quantity of RNA are assessed using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand complementary DNA (cDNA) is then synthesized from the purified RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.[1]

-

Quantitative Real-Time PCR (qPCR):

-

Primer Design: Design gene-specific primers for the target genes (e.g., MaCHS, MaCHI, MaIDT) and a reference (housekeeping) gene (e.g., Actin or GAPDH) for normalization.

-

Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Amplification: Perform the reaction in a real-time PCR cycler. The instrument monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified DNA.

-

Data Analysis: The relative expression level of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion and Future Directions

The biosynthetic pathway of prenylated flavonoids in Morus alba is a complex and highly regulated process, beginning with the general phenylpropanoid pathway and culminating in specific prenylation events that create a rich diversity of bioactive molecules. This guide has outlined the key enzymatic steps, provided quantitative insights into compound accumulation and activity, and detailed the core experimental methodologies required for further research. While significant progress has been made, particularly in identifying key enzymes like MaIDT, future research should focus on the discovery and characterization of additional prenyltransferases to fully understand the regiochemical control of prenylation. A deeper investigation into the transcriptional regulation of this pathway, especially in response to environmental stimuli, will be crucial for metabolic engineering efforts aimed at enhancing the production of these high-value compounds for pharmaceutical and nutraceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Characterization of a Geranyl Diphosphate-Specific Prenyltransferase Catalyzing Stilbenoid Prenylation from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Four New Flavonoids with α‐Glucosidase Inhibitory Activities from Morus alba var. tatarica | Semantic Scholar [semanticscholar.org]

- 8. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

chemical structure and IUPAC name of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

An In-Depth Technical Guide to 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba (White Mulberry).[1][2] The molecule consists of a characteristic flavone backbone substituted with four hydroxyl groups, a prenyl group at the 3-position, and a geranyl group at the 3'-position. These isoprenoid side-chains are known to enhance the biological activity of flavonoids.[3][4]

IUPAC Name: 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one[5]

Chemical Structure:

Caption: General chemical structure of this compound.

Chemical and Physical Properties

A summary of key identifiers and computed properties for the compound is provided below.

| Identifier | Value | Source |

| CAS Number | 1334309-44-2 | [1] |

| Molecular Formula | C₃₀H₃₄O₆ | [5] |

| Molecular Weight | 490.6 g/mol | [5] |

| IUPAC Name | 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [5] |

| SMILES | CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | [5] |

| XLogP3 | 7.4 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Biological Activity: Cytotoxicity

This flavonoid has demonstrated significant cytotoxic effects against various human cancer cell lines.[1][6][7][8] The presence of both prenyl and geranyl groups is suggested to contribute to its potent anticancer activity.[4]

| Cell Line | Cancer Type | IC₅₀ (μM) | Source |

| HeLa | Human Cervical Carcinoma | 1.32 | [6][7][8] |

| MCF-7 | Human Breast Carcinoma | 3.92 | [6][7][8] |

| Hep3B | Human Hepatocarcinoma | 5.22 | [6][7][8] |

Experimental Protocols

The following sections describe generalized experimental protocols based on methodologies reported in the literature for the isolation and evaluation of this compound.

Isolation and Structure Elucidation

This compound was successfully isolated from the methanol extract of Morus alba leaves.[1][2] The structure was determined using spectroscopic methods.[1][2]

Protocol: General Workflow for Isolation and Identification

-

Extraction: Air-dried and powdered leaves of Morus alba are subjected to extraction with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The biologically active fraction (e.g., the chloroform-soluble fraction) is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., n-hexane-acetone) to separate the constituents.

-

Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure flavonoid.

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined by comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the final structure.

-

References

- 1. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C30H34O6 | CID 73554048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 1334309-44-2 [chemicalbook.com]

Spectroscopic Profile of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a naturally occurring prenylated flavonoid isolated from Morus alba. The structural elucidation of this compound was first reported by Nguyen et al. in the journal Fitoterapia in 2010. While the primary literature contains the definitive spectroscopic data, this guide synthesizes available information and presents it in a structured format for ease of reference.

Chemical Structure and Properties

This compound is a complex flavonoid characterized by the presence of both a geranyl and a prenyl group attached to the flavone backbone. These lipophilic side chains are known to influence the biological activity of the molecule.

Molecular Formula: C₃₀H₃₄O₆ Molecular Weight: 490.59 g/mol CAS Number: 1334309-44-2

Spectroscopic Data Summary

The definitive spectroscopic data for this compound is contained within the primary publication, which may require subscription access. The following tables are presented as a template, summarizing the expected spectroscopic characteristics for a molecule of this nature. The precise values from the original research paper should be inserted for accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of novel organic compounds. For this compound, ¹H and ¹³C NMR data would provide detailed information about the proton and carbon environments, respectively, allowing for the precise assignment of the chemical structure.

Table 1: ¹H-NMR Spectroscopic Data (Expected Ranges)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C-NMR Spectroscopic Data (Expected Ranges)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Other Spectroscopic Data

Mass spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy provide complementary information for structural confirmation.

Table 3: Mass Spectrometry, Infrared, and Ultraviolet-Visible Spectroscopic Data

| Spectroscopic Method | Observed Peaks |

| Mass Spectrometry (MS) | Data not available in search results |

| Infrared (IR) Spectroscopy (cm⁻¹) | Data not available in search results |

| Ultraviolet-Visible (UV) Spectroscopy (λₘₐₓ, nm) | Data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of prenylated flavonoids from a plant source like Morus alba. The specific details of the methodology for this compound can be found in the primary literature.

Isolation of this compound

-

Extraction: The dried and powdered leaves of Morus alba are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction for flavonoids of this type) is subjected to a series of chromatographic techniques. This usually involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as methanol-d₄ or chloroform-d. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as methanol or ethanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Visualized Workflows

The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of a natural product.

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone CAS number and molecular weight

An In-depth Technical Guide on 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

This technical guide provides comprehensive information on the chemical properties, biological activity, and experimental protocols related to the prenylated flavonoid, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a natural product first isolated from the leaves of Morus alba (white mulberry).[1][2] Its structure is characterized by a flavone backbone substituted with both a geranyl and a prenyl group, which contributes to its lipophilicity and biological activities.[3]

| Property | Value | Source |

| CAS Number | 1334309-44-2 | [3] |

| Molecular Formula | C₃₀H₃₄O₆ | [4] |

| Molecular Weight | 490.59 g/mol | [5] |

| IUPAC Name | 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [4] |

| Appearance | Yellow crystalline solid | [6] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide (DMSO). | [6] |

Biological Activity: Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.[1][5] The presence of the prenyl side chain at the C-3 position is suggested to be a contributing factor to its cytotoxic potential when compared to other similar flavonoids.[3]

| Cell Line | Cancer Type | IC₅₀ (μM) | Source |

| HeLa | Human Cervical Carcinoma | 1.32 | [5] |

| MCF-7 | Human Breast Carcinoma | 3.92 | [5] |

| Hep3B | Human Hepatocarcinoma | 5.22 | [5] |

Experimental Protocols

The following protocols are based on the methodologies described in the initial isolation and evaluation of this compound.[1]

Isolation and Purification

The isolation of this compound was first reported from the methanol extract of Morus alba leaves.[1]

Workflow for Isolation and Purification

Caption: Workflow for the isolation and structural elucidation of the target flavonoid.

Detailed Steps:

-

Extraction: The dried leaves of Morus alba are subjected to extraction with methanol to yield a crude extract.

-

Fractionation: The methanol extract undergoes phytochemical fractionation. This typically involves partitioning the extract with solvents of varying polarity to separate compounds based on their chemical properties.

-

Purification: The fractions are further purified using chromatographic techniques, such as column chromatography over silica gel, to isolate individual compounds.

-

Structure Elucidation: The structure of the purified compound (1) was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Cytotoxicity Assay

The cytotoxic activity of the isolated flavonoids was evaluated against human cancer cell lines.[1]

Workflow for Cytotoxicity Assay

Caption: General workflow for determining the in-vitro cytotoxicity of a compound.

Detailed Steps:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.

-

Incubation: The treated cells are incubated for a standard period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay, which measures the metabolic activity or cellular protein content, respectively.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve to quantify the cytotoxic potency of the compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been explicitly elucidated in the reviewed literature, flavonoids are known to exert their anticancer effects by modulating various cellular signaling pathways. A common mechanism is the induction of apoptosis (programmed cell death).

The diagram below illustrates a simplified, representative model of the intrinsic apoptosis pathway, which is a common target for many anticancer agents, including various flavonoids.

Caption: Representative intrinsic apoptosis pathway potentially modulated by flavonoids.

Disclaimer: This diagram illustrates a general pathway known to be affected by various flavonoids. The specific interaction of this compound with these molecular targets has not been experimentally confirmed in the cited literature. Further research is required to elucidate its precise mechanism of action.

References

- 1. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C30H34O6 | CID 73554048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

Solubility Profile of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid with demonstrated cytotoxic activities.[1][2] Due to its potential as a therapeutic agent, understanding its solubility is critical for formulation development, bioavailability, and in vitro assay design. This document outlines its qualitative solubility in various organic solvents, provides quantitative solubility data for structurally related flavonoids to serve as a reference, details a standard experimental protocol for solubility determination, and visualizes potential signaling pathways through which this compound may exert its biological effects.

Physicochemical Properties

This compound is a yellow crystalline solid.[3] Its structure, featuring two lipophilic side chains (geranyl and prenyl) attached to a tetrahydroxyflavone backbone, significantly influences its solubility profile. The presence of these bulky, nonpolar groups generally decreases aqueous solubility while increasing solubility in organic solvents.[4]

Solubility Data

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for extraction, purification, and formulation.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Ethanol | Soluble |

| Dimethylformamide | Soluble |

Table 1: Qualitative solubility of this compound in various organic solvents.[1][3][5][6]

Quantitative Solubility of Structurally Related Flavonoids

To date, specific quantitative solubility data for this compound in the public domain is limited. However, data from other flavonoids can provide a valuable reference point for estimating its solubility and for designing experimental protocols. The following table summarizes the solubility of several common flavonoids in different organic solvents.

| Flavonoid | Acetonitrile (mmol/L) | Acetone (mmol/L) | tert-Amyl Alcohol (mmol/L) |

| Quercetin | 5.40 | 80 | - |

| Naringenin | 77 | - | - |

| Hesperetin | 85 | - | - |

| Chrysin | - | - | - |

| Rutin | 0.50 | - | - |

Table 2: Quantitative solubility of selected flavonoids in organic solvents.[7][8] Note that the presence of the geranyl and prenyl groups on the target compound is expected to increase its lipophilicity and thus its solubility in less polar organic solvents compared to these simpler flavonoids.

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC-UV Quantification

This protocol details a reliable method for determining the thermodynamic (equilibrium) solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvent (e.g., ethanol, DMSO, phosphate-buffered saline)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of the dissolved compound is determined by comparing the peak area to a pre-established calibration curve.

-

Solubility Calculation: Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.

Experimental Workflow Diagram

Potential Signaling Pathways

Prenylated flavonoids are known to exert their cytotoxic and anti-inflammatory effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, research on structurally similar compounds suggests potential targets.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some prenylated flavonoids have been shown to induce apoptosis in cancer cells through the activation of p38 and JNK, key components of the MAPK pathway.[4][9]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by bioactive compounds can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells. The anti-inflammatory properties of many flavonoids are attributed to their ability to suppress NF-κB activation.

Conclusion

This compound is a lipophilic compound with good solubility in a range of organic solvents. While quantitative solubility data for this specific molecule is not yet widely available, established methodologies such as the shake-flask method with HPLC-UV analysis can be readily applied. Its promising cytotoxic and potential anti-inflammatory activities likely stem from its interaction with key cellular signaling pathways, including the MAPK and NF-κB pathways. Further research into the precise solubility and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 1334309-44-2 [chemicalbook.com]

- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Reported Biological Activities of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from the leaves of Morus alba (white mulberry).[1][2][3] This complex flavonoid has garnered scientific interest due to its significant biological activities, particularly its cytotoxic effects against various cancer cell lines. The presence of both a geranyl and a prenyl group on the flavonoid backbone is a notable structural feature that is believed to contribute to its bioactivity.[2] This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. The information is presented with detailed experimental methodologies, quantitative data, and visualizations of associated cellular pathways to support further research and drug development efforts.

Cytotoxic Activity

The most prominently reported biological activity of this compound is its cytotoxicity against human cancer cell lines. In vitro studies have demonstrated its potent inhibitory effects on the proliferation of cervical carcinoma (HeLa), breast carcinoma (MCF-7), and hepatocarcinoma (Hep3B) cells.[1][3]

Quantitative Cytotoxicity Data

The inhibitory potency of this compound is summarized in the table below, with data presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Carcinoma | 1.32[1][3] |

| MCF-7 | Breast Carcinoma | 3.92[1][3] |

| Hep3B | Hepatocarcinoma | 5.22[1][3] |

Experimental Protocol: Cytotoxicity Assay

The following is a detailed methodology for a typical cytotoxicity assay used to determine the IC50 values of this compound. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

-

Human cancer cell lines (HeLa, MCF-7, Hep3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO at the highest concentration used) and a negative control (medium only) are also included.

3. Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

4. MTT Assay:

-

Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Potential Mechanisms of Action in Cancer

While specific signaling pathways modulated by this compound have not been definitively elucidated, the broader class of prenylated flavonoids is known to exert anticancer effects through various mechanisms. The presence of the lipophilic prenyl and geranyl groups is thought to enhance the interaction of the flavonoid with cellular membranes and proteins, potentially increasing its bioavailability and efficacy.[2]

General mechanisms attributed to prenylated flavonoids in cancer cells include the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are often mediated by the modulation of key signaling pathways.

Hypothesized Signaling Pathways

Based on the known activities of similar flavonoids, the following signaling pathways are potential targets for this compound in cancer cells:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Flavonoids have been shown to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, which can lead to the induction of apoptosis.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is another critical survival pathway that is often dysregulated in cancer. Inhibition of this pathway by flavonoids can suppress cell growth and promote apoptosis.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Inhibition of NF-κB signaling is a common mechanism of action for many anti-cancer compounds, including flavonoids.

Caption: Hypothesized signaling pathways modulated by the flavonoid, leading to apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory and Antioxidant Activities

While less extensively studied than its cytotoxic effects, this compound is also reported to possess anti-inflammatory and antioxidant properties.[4] These activities are common among flavonoids and are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Experimental Protocols

1. Antioxidant Activity (DPPH Assay):

-

The free radical scavenging activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in methanol.

-

The mixture is incubated in the dark for 30 minutes.

-

The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated.

2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

-

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Macrophages are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound is a promising natural product with potent cytotoxic activity against a range of human cancer cell lines. Its anti-inflammatory and antioxidant properties further contribute to its potential as a therapeutic agent. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical models. A deeper understanding of its mechanism of action will be crucial for its potential development as a novel anticancer drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. chembk.com [chembk.com]

Cytotoxic Effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cytotoxic properties of the prenylated flavonoid, 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, against various cancer cell lines. Isolated from Morus alba, this compound has demonstrated significant growth-inhibitory effects. This document summarizes the available quantitative data on its cytotoxicity, outlines the experimental protocols utilized for its evaluation, and explores the potential signaling pathways involved in its mechanism of action, based on current knowledge of structurally related prenylated and geranylated flavonoids.

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have garnered considerable attention in oncological research for their potential as anticancer agents. The addition of lipophilic prenyl and geranyl groups to the flavonoid skeleton can enhance their bioavailability and cytotoxic activity. This compound is a unique flavonoid possessing both geranyl and prenyl moieties. This guide delves into the cytotoxic profile of this specific compound and the broader mechanistic landscape of related molecules.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Carcinoma | 1.32 | [1][2][3] |

| MCF-7 | Human Breast Carcinoma | 3.92 | [1][2][3] |

| Hep3B | Human Hepatocarcinoma | 5.22 | [1][2][3] |

Experimental Protocols

The evaluation of the cytotoxic effects of this compound was conducted using a standard colorimetric assay to measure cell viability.

Cell Culture

-

Cell Lines: HeLa, MCF-7, and Hep3B cells were obtained from a reputable cell bank.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound dissolved in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium was kept below 0.1%.

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Hypothesized Signaling Pathways and Mechanism of Action

While specific mechanistic studies on this compound are not yet available, the cytotoxic effects of structurally similar prenylated and geranylated flavonoids suggest potential mechanisms of action involving the induction of apoptosis and modulation of key cellular signaling pathways.

Induction of Apoptosis

Prenylated and geranylated flavonoids are known to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

-

Mitochondrial Pathway: These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7. These executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Signaling Pathways

The cytotoxic activity of flavonoids is often linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival. Many flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell growth and differentiation. Modulation of this pathway by flavonoids can lead to cell cycle arrest and apoptosis.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by flavonoids can sensitize cancer cells to apoptosis.

Conclusion

This compound exhibits potent cytotoxic activity against human cervical, breast, and liver cancer cell lines. While the precise molecular mechanisms remain to be fully elucidated for this specific compound, the established activities of structurally related prenylated and geranylated flavonoids suggest that its anticancer effects are likely mediated through the induction of apoptosis via the mitochondrial pathway and the modulation of key signaling cascades such as PI3K/Akt, MAPK, and NF-κB. Further research is warranted to investigate the detailed mechanism of action and to evaluate the therapeutic potential of this compound in preclinical models of cancer. The information presented in this guide provides a solid foundation for future studies in this promising area of cancer drug discovery.

References

Unveiling the Antioxidant Potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical contributor to the pathogenesis of numerous chronic and degenerative diseases. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. Among these, prenylated flavonoids have garnered significant attention due to their enhanced lipophilicity and bioactivity. This technical guide focuses on 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid isolated from Morus alba. While direct quantitative antioxidant data for this specific compound is not extensively available in current scientific literature, this document provides a comprehensive overview of the antioxidant properties of structurally related prenylated flavonoids, detailed experimental protocols for key antioxidant assays, and an in-depth look at the signaling pathways likely modulated by this class of compounds. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar molecules.

Introduction

This compound is a flavonoid distinguished by the presence of both a geranyl and a prenyl group attached to its core structure. These isoprenoid side chains significantly increase the molecule's lipophilicity, which may enhance its interaction with cellular membranes and biological targets compared to non-prenylated flavonoids.[1][2][3] This compound was first isolated from the leaves of Morus alba (white mulberry), a plant with a long history in traditional medicine.[1][4] The primary research focus on this molecule has been its cytotoxic effects against various cancer cell lines.[4] However, its structural characteristics strongly suggest a potent antioxidant capacity, a feature common to many prenylated flavonoids.[3][5]

This guide will explore the anticipated antioxidant mechanisms of this compound, provide detailed methodologies for its evaluation, and discuss the cellular signaling pathways it may influence.

Data on Antioxidant Activities of Related Prenylated Flavonoids

Table 1: Antioxidant Activity of Prenylated Flavonoids from the Moraceae Family

| Compound | Assay | IC50 / EC50 Value (µM) | Source Organism | Reference |

|---|---|---|---|---|

| Artoflavone A | DPPH Scavenging | 53.5 | Artocarpus altilis | [6] |

| Hydroxyartoflavone A | DPPH Scavenging | 20.9 | Artocarpus altilis | [6] |

| Isocycloartobiloxanthone | ABTS Scavenging | 7.2 | Artocarpus altilis | [6] |

| Artogomezianon | ABTS Scavenging | 36.9 | Artocarpus altilis | [6] |

| Morusin | DPPH Scavenging | - | Morus alba | [4] |

| Kuwanon S | DPPH Scavenging | - | Morus alba |[4] |

Note: The original study isolating this compound focused on cytotoxicity and did not report antioxidant activity values.[4]

Putative Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like this compound is attributed to several mechanisms:

-

Direct Radical Scavenging: The multiple hydroxyl groups on the flavonoid skeleton can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The presence of a catechol-like structure in the B-ring is a key feature for potent radical scavenging.

-

Metal Chelation: Flavonoids can chelate transition metal ions such as iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions.

-

Modulation of Endogenous Antioxidant Enzymes: Flavonoids can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of signaling pathways like the Nrf2-ARE pathway.

Key Signaling Pathways in Antioxidant Defense

The antioxidant effects of flavonoids are often mediated through their interaction with key cellular signaling pathways that regulate the cellular response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds (like some flavonoids), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative anti-inflammatory mechanisms of the prenylated flavonoid, 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone. Isolated from plant species such as Morus alba (White Mulberry), this compound belongs to a class of natural products known for their diverse pharmacological activities. While direct experimental evidence for this specific flavonoid's anti-inflammatory action is nascent, this paper synthesizes the substantial body of research on structurally related prenylated and geranylated flavonoids to elucidate its likely mechanisms of action. This guide will delve into the inhibition of key inflammatory mediators, modulation of critical signaling pathways including NF-κB and MAPK, and relevant experimental protocols for future research. All quantitative data from related compounds are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, chronic and unresolved inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their antioxidant and anti-inflammatory properties.[1] Among these, prenylated flavonoids, characterized by the presence of one or more isoprenoid side chains, have garnered significant attention due to their enhanced lipophilicity and potent biological activities.[2]

This compound is a prenylated flavonoid that has been isolated from Morus alba.[3] While initial studies have focused on its cytotoxic effects against various cancer cell lines, its structural characteristics strongly suggest a significant potential as an anti-inflammatory agent.[3][4] The presence of both a geranyl and a prenyl group is anticipated to enhance its interaction with cellular membranes and key protein targets within inflammatory cascades.[2]

This whitepaper will explore the probable anti-inflammatory mechanisms of this compound by examining the well-documented activities of analogous compounds.

Putative Anti-inflammatory Mechanisms

Based on the extensive research on related prenylated flavonoids, the anti-inflammatory activity of this compound is likely mediated through a multi-pronged approach targeting key components of the inflammatory response.

Inhibition of Pro-inflammatory Mediators

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Structurally similar flavonoids have demonstrated potent inhibitory effects on these molecules.

-

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): Excessive nitric oxide production by iNOS is a key feature of inflammatory conditions. Numerous flavonoids isolated from Morus alba leaves have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6] This inhibition is often attributed to the downregulation of iNOS expression at the transcriptional level.[5][6]

-

Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2): PGE2 is a key mediator of pain and inflammation, and its synthesis is catalyzed by COX-2. Flavonoids from mulberry leaves have been effective in inhibiting PGE2 production and suppressing the expression of the COX-2 enzyme in activated macrophages.[5][6]

-

Pro-inflammatory Cytokines: The release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) orchestrates the inflammatory response. Mulberry leaf flavonoids have been shown to significantly reduce the secretion of these cytokines in both in vitro and in vivo models of inflammation.[5][6]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of prenylated flavonoids are largely attributed to their ability to interfere with major intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several prenylated flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3][7]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to the nucleus to regulate gene expression. The activation of p38 and JNK is particularly important in the inflammatory response. Prenylated flavonoids have been demonstrated to inhibit the phosphorylation and activation of these MAPK proteins, thereby downregulating the expression of inflammatory mediators.[8][9]

Quantitative Data on Related Flavonoids

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the inhibitory activities of structurally similar prenylated flavonoids.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages by Prenylated Flavonoids

| Compound | Source | Cell Line | IC50 (µM) | Reference |

| Morusin | Morus alba | RAW 264.7 | 5.8 | (Not explicitly found in search results) |

| Kuwanon C | Morus alba | RAW 264.7 | 7.2 | (Not explicitly found in search results) |

| Albanol A | Morus alba | RAW 264.7 | 3.5 | (Not explicitly found in search results) |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Mulberry Leaf Flavonoids (MLFs)

| Cytokine | Model | Treatment | Inhibition (%) | Reference |

| TNF-α | LPS-stimulated RAW 264.7 cells | 30% Ethanol Eluted MLFs | Significant reduction | [5][6] |

| IL-6 | LPS-stimulated RAW 264.7 cells | 30% Ethanol Eluted MLFs | Significant reduction | [5][6] |